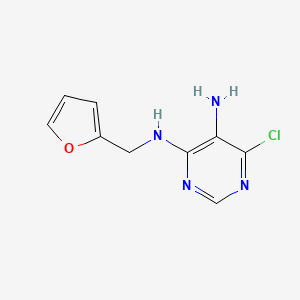

5-Amino-4-chloro-6-(furfurylamino)pyrimidine

Description

5-Amino-4-chloro-6-(furfurylamino)pyrimidine (CAS: 17801-47-7, molecular formula: C₉H₉ClN₄O) is a substituted pyrimidine derivative featuring a furfurylamino group at position 6, a chlorine atom at position 4, and an amino group at position 3. The furfuryl moiety introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions in biological systems .

Properties

IUPAC Name |

6-chloro-4-N-(furan-2-ylmethyl)pyrimidine-4,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O/c10-8-7(11)9(14-5-13-8)12-4-6-2-1-3-15-6/h1-3,5H,4,11H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNDLEFFMIFBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C(C(=NC=N2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295172 | |

| Record name | 6-Chloro-N~4~-[(furan-2-yl)methyl]pyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17801-47-7 | |

| Record name | NSC100129 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N~4~-[(furan-2-yl)methyl]pyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chloro-6-(furfurylamino)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4,6-dichloropyrimidine.

Amination: The 4,6-dichloropyrimidine undergoes nucleophilic substitution with ammonia to introduce the amino group at position 5, resulting in 5-amino-4,6-dichloropyrimidine.

Furfurylation: The 5-amino-4,6-dichloropyrimidine is then reacted with furfurylamine under basic conditions to replace the chlorine atom at position 6 with a furfurylamino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dimethylformamide (DMF) and ethanol, and the reactions are typically carried out under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-chloro-6-(furfurylamino)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The furfurylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the furfurylamino group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide, thiols, or alkoxides in solvents like DMF or ethanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation: Products include furfural or furoic acid derivatives.

Reduction: Products include dechlorinated pyrimidines or modified furfurylamino derivatives.

Scientific Research Applications

5-Amino-4-chloro-6-(furfurylamino)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-6-(furfurylamino)pyrimidine involves its interaction with various molecular targets. The amino and furfurylamino groups can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Modifications and Substituent Effects

5-Amino-2-chloro-4-(methylamino)pyrimidine (CAS: 17587-95-0)

- Structure: Differs in substituent positions and groups: a methylamino group at position 4 and chlorine at position 2.

- Applications in kinase inhibition have been suggested for similar methylamino-substituted pyrimidines .

5-Amino-4-chloro-6-(4-methoxybenzylamino)pyrimidine

- Structure: Features a 4-methoxybenzylamino group at position 4.

- Synthesis : Reacted with nitrous acid to form a triazolo[4,5-d]pyrimidine derivative with 81% yield. The methoxybenzyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to the furfuryl analog .

- Biological Activity : Demonstrated antimycobacterial properties, suggesting substituent-dependent efficacy .

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS: 88474-31-1)

- Structure : Methoxy and methyl groups at positions 6 and 2, respectively.

- Applications: Used in pharmaceutical intermediates. The methoxy group increases electron density on the pyrimidine ring, altering reactivity in nucleophilic substitutions compared to the furfurylamino analog .

Physicochemical Properties

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cyclization Reactions

Biological Activity

Overview

5-Amino-4-chloro-6-(furfurylamino)pyrimidine (CAS No. 17801-47-7) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines amino, chloro, and furfurylamino groups, which may contribute to its diverse biological effects.

Chemical Structure

The molecular formula of this compound is C8H9ClN4O. Its structural representation includes a pyrimidine ring substituted with an amino group at position 5, a chloro group at position 4, and a furfurylamino group at position 6.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets. The presence of the chloro and furfurylamino substituents enhances its reactivity and binding affinity to enzymes and receptors, potentially modulating various biochemical pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies are ongoing to elucidate its specific pathways of action against different cancer types.

- Enzyme Inhibition : It has been studied for its potential to inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation of cancer cells | |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes |

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

Case Study 2: Anticancer Properties

In vitro assays utilizing human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting that the compound effectively triggers programmed cell death mechanisms in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.